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Description
2-Heptylbutane-1,4-diol is a high-purity, synthetic aliphatic diol of significant interest in advanced materials research and organic synthesis. Its structure, featuring a elongated hydrocarbon chain (heptyl group) and two strategically positioned hydroxyl groups, makes it a versatile building block. In polymer science, it serves as a key monomer for synthesizing novel polyesters and polyurethanes, where it imparts flexibility, influences crystallinity, and modifies the thermal and mechanical properties of the resulting materials. The extended alkyl chain contributes to enhanced hydrophobicity, making derivatives of this diol valuable for creating water-resistant coatings or studying self-assembling nanostructures. Furthermore, in organic chemistry, the primary and secondary hydroxyl groups offer differential reactivity, enabling its use as a chiral precursor or a spacer unit in the synthesis of complex molecular architectures, such as macrocycles and dendrimers. Researchers also utilize this compound in surfactant studies to investigate structure-property relationships due to its bifunctional, amphiphilic nature. This compound is provided exclusively for laboratory research applications to facilitate innovation in these fields.
Advanced Synthetic Methodologies for 2 Heptylbutane 1,4 Diol and Related Branched 1,4 Diols
Chemoenzymatic and Biocatalytic Approaches
Chemoenzymatic and biocatalytic routes for producing branched 1,4-diols, including the C11 compound 2-Heptylbutane-1,4-diol, are gaining prominence over traditional chemical syntheses that often require harsh conditions and generate significant waste. By combining biological transformations with chemical steps, these advanced methods provide precise control over molecular architecture, particularly stereochemistry.
The microbial production of chemicals from renewable feedstocks like glucose is a cornerstone of modern industrial biotechnology. researchgate.netnih.gov Engineered microorganisms, primarily Escherichia coli, can be metabolically programmed to convert simple sugars into a diverse array of valuable compounds, including branched-chain diols. nih.govnih.gov These cellular factories are designed to channel carbon flux from central metabolism towards the synthesis of target molecules through the introduction of heterologous pathways and the optimization of native enzymatic machinery.
A powerful strategy for producing branched-chain diols involves harnessing and redirecting the natural metabolic pathways of amino acids. doaj.org Branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine are particularly valuable starting points due to their inherent carbon skeletons. researchgate.net Metabolic engineering efforts focus on creating microbial strains that overproduce specific amino acids, which are then converted into diols through a series of enzymatic steps. nih.gov
This platform combines the natural catabolism of amino acids with a thermodynamically favorable diol formation pathway. nih.gov For instance, research has demonstrated the production of C4-C6 branched-chain β,γ-diols by extending the catabolism of BCAAs in E. coli. researchgate.netdoaj.org This approach typically involves a three-part process: the microbial synthesis of the precursor amino acid, its subsequent degradation to a keto-acid or aldehyde intermediate, and finally, the enzymatic reduction to the target diol. nih.gov
To synthesize a longer-chain diol like this compound, this methodology could theoretically be adapted by utilizing pathways for longer-chain amino acids or by developing novel carbon-chain elongation steps. The core principle remains the same: leveraging the cell's ability to produce structurally diverse amino acid precursors from simple carbon sources. nih.gov The establishment of an amino acid-to-diol platform expands the potential feedstocks beyond sugars to include protein hydrolysates, highlighting the versatility of this approach for creating a bio-based economy. nih.gov
Table 1: Examples of Branched-Chain Diols Produced via Engineered Amino Acid Metabolism
Multi-enzyme cascades, where several enzymatic reactions are conducted sequentially in a single pot, are highly efficient for synthesizing complex molecules. chemicalbook.com These cascades mimic natural biosynthetic pathways and offer numerous advantages, including the reduction of downstream processing steps, minimization of waste, and the ability to shift unfavorable reaction equilibria. chemicalbook.com
In the context of branched diol synthesis, a cascade might begin with an enzyme that forms a carbon-carbon bond, followed by one or more reductases to install the hydroxyl groups. researchgate.net For example, a biosynthetic platform in E. coli has been developed using an acetohydroxyacid synthase from Saccharomyces cerevisiae to catalyze the condensation of branched-chain aldehydes with pyruvate, forming α-hydroxyketones. researchgate.netdoaj.org These intermediates are subsequently reduced to the corresponding diol. This demonstrates a two-step cascade that effectively elongates a carbon chain and produces a diol. researchgate.net
Designing a cascade for this compound would involve the careful selection of enzymes capable of handling its C11 backbone. A plausible route could involve:
A ketoreductase or dehydrogenase to reduce an intermediate ketone to a secondary alcohol.
A second alcohol dehydrogenase to reduce a terminal aldehyde or carboxylic acid to the primary alcohol at the 1-position.
The successful implementation of such a cascade requires careful consideration of enzyme compatibility, cofactor regeneration, and potential substrate or product inhibition. researchgate.netresearchgate.net
A key advantage of enzymatic synthesis is the ability to achieve high stereoselectivity, producing molecules with a specific three-dimensional arrangement. This is crucial for applications where chirality influences biological activity or material properties. Enzymes such as dehydrogenases and aldolases are powerful tools for creating stereochemically pure diols and their precursors. google.com
Alcohol dehydrogenases (ADHs) are versatile biocatalysts that catalyze the reversible oxidation of alcohols to aldehydes or ketones. google.com In synthesis, they are primarily used for the stereoselective reduction of prochiral ketones to chiral secondary alcohols. google.com The synthesis of branched diols often involves the reduction of a diketone or a hydroxy-ketone precursor, and ADHs are ideal for controlling the stereochemistry of the resulting hydroxyl groups. nih.gov
Researchers have screened various ADHs for the reduction of bulky 2-hydroxy ketones, demonstrating that a broad range of diastereomerically pure 1,2-diols are accessible through biotransformation. google.com For example, the ADH from Ralstonia sp. (RasADH) has shown excellent activity and stereoselectivity in reducing sterically demanding ketones to their corresponding diols with high diastereomeric and enantiomeric excess. google.comnih.gov The synthesis of lactones from diols, another transformation mediated by ADHs, showcases their oxidative capabilities and the importance of efficient cofactor regeneration systems. tum.de
For a target like this compound, an ADH could be employed to reduce a precursor such as 2-heptyl-4-hydroxy-butanal or 1-hydroxy-2-heptylbutan-4-one, selectively forming one of the possible stereoisomers.
Table 2: Selected Alcohol Dehydrogenases and Their Applications in Diol Synthesis
The aldol (B89426) reaction is one of the most powerful carbon-carbon bond-forming reactions in organic chemistry, creating a β-hydroxy carbonyl moiety and up to two new stereocenters. nih.gov Asymmetric aldol reactions, using either metal-based or organocatalysts, provide an enantioselective route to chiral building blocks that can be readily converted into 1,3-diols or, through further transformations, 1,4-diols.
The direct catalytic asymmetric aldol reaction can be used to construct complex precursors for diol synthesis. For instance, the reaction between a ketone and a 1,2-diketone can yield 2-hydroxy-1,4-diketones, which are direct precursors to 1,4-diols upon reduction. Proline and its derivatives are common organocatalysts for these transformations.
To generate a precursor for this compound, an asymmetric aldol reaction could be envisioned between octanal (B89490) (as the nucleophilic enolate equivalent) and a protected 4-oxobutanal derivative. Subsequent reduction of the resulting aldol adduct and the second carbonyl group would yield the target diol. The choice of catalyst and reaction conditions would be critical to controlling the stereochemistry at the C2 and C4 positions of the final product.
Stereoselective Enzymatic Transformations of Precursors
Enzymatic Kinetic Resolution and Desymmetrization Strategies
Enzymatic methods are powerful tools for the synthesis of enantiomerically pure chiral compounds, including branched 1,4-diols. These biocatalytic approaches are broadly categorized into two main strategies: kinetic resolution of a racemic mixture and desymmetrization of a prochiral substrate. Both strategies capitalize on the high stereoselectivity of enzymes, most commonly lipases, to differentiate between stereoisomers or enantiotopic groups.
Kinetic Resolution: In a kinetic resolution process, an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture, allowing for the separation of the reacted enantiomer from the unreacted one. For a racemic mixture of a branched 1,4-diol, a lipase (B570770) could be used to selectively acylate one enantiomer, producing a monoester and leaving the other enantiomer as the unreacted alcohol. The differing physical properties of the monoester and the diol then permit their separation.
Desymmetrization: Desymmetrization is an often more efficient strategy that can theoretically achieve a 100% yield of a single enantiomer. This approach starts with a symmetric prochiral or a meso-compound. For a precursor to a branched 1,4-diol, this might involve a symmetrically substituted molecule that, upon selective enzymatic reaction at one of two identical functional groups, generates a chiral center. For instance, the desymmetrization of a prochiral 2-substituted-1,3-propanediol via lipase-catalyzed acetylation is a well-established method for producing chiral building blocks. This principle is extensible to prochiral precursors of 1,4-diols, where an enzyme can selectively modify one of two enantiotopic hydroxyl groups.
Lipases, such as Candida antarctica lipase B (CAL-B), are frequently employed for these transformations due to their broad substrate tolerance, high selectivity, and stability in organic solvents. The reactions are typically acylations (using an acyl donor like vinyl acetate) or hydrolyses of a corresponding diester.
Table 1: Examples of Enzymatic Approaches for Chiral Diol Synthesis
Enzyme
Substrate Type
Reaction
Key Outcome
Lipase
Racemic 1,4-diols
Kinetic Resolution (Acylation)
Separation of enantiomers, yielding one as a monoacetate and the other as a diol.
Lipase
Prochiral diol diester
Desymmetrization (Hydrolysis)
Formation of a chiral monoester with high enantiomeric excess.
Horse Liver Alcohol Dehydrogenase (HLADH)
Prochiral/meso diols
Desymmetrization (Oxidation)
Selective oxidation of one hydroxyl group to yield a chiral hydroxy-lactone.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis provides a robust and versatile platform for the synthesis of 1,4-diols. Key industrial processes rely on catalytic hydrogenation of various precursors and hydroformylation of unsaturated molecules to build the required carbon framework and introduce the hydroxyl functionalities.
Catalytic hydrogenation is a fundamental process for the synthesis of saturated diols from unsaturated precursors or carbonyl compounds. The choice of catalyst and reaction conditions is critical to achieve high selectivity and yield.
The direct hydrogenation of unsaturated diols, such as alkynediols or alkenediols, is a straightforward route to saturated 1,4-diols. For example, the synthesis of 1,4-butanediol can be achieved through the hydrogenation of 2-butyne-1,4-diol. This process typically occurs in two steps: the initial reduction of the alkyne to an alkene (2-butene-1,4-diol), followed by the saturation of the alkene to the corresponding alkane diol.
Catalyst systems based on nickel, palladium, and other noble metals are commonly used. The challenge lies in controlling the reaction to prevent over-hydrogenation or side reactions. For instance, Ni/Al₂O₃-SiO₂ catalysts have been developed for the selective hydrogenation of butyne-1,4-diol (B8721112) to butane-1,4-diol, where the silica (B1680970) additive helps improve nickel dispersion and enhances hydrogenation activity researchgate.net.
An important industrial route to 1,4-butanediol involves the hydrogenation of C4 dicarboxylic acids or their esters, such as maleic anhydride (B1165640), succinic acid, or dimethyl succinate (B1194679). This transformation requires robust catalysts capable of reducing the ester or carboxylic acid functionalities to alcohols under high pressure and temperature.
The process often proceeds through intermediates like γ-butyrolactone (GBL). For example, maleic anhydride can be hydrogenated in a one-pot or two-stage process. In a two-stage process, maleic anhydride is first reduced to succinic anhydride and/or GBL, which is then further hydrogenated to 1,4-butanediol google.comepo.org. Copper-based catalysts are frequently used for the vapor-phase hydrogenation of esters like dimethyl maleate. More recently, catalysts based on ruthenium and rhenium have shown high efficacy. For instance, a Pd-Re bimetallic heterogeneous catalyst has been used for the high-pressure hydrogenation of aqueous succinic acid to yield 1,4-butanediol acs.org. Similarly, CuFeAl catalysts have been reported for the chemoselective hydrogenation of dimethyl succinate to 1,4-butanediol with high yields rsc.org.
Achieving high selectivity in the hydrogenation of multifunctional molecules is a significant challenge. Catalyst design plays a crucial role in directing the reaction towards the desired diol product while minimizing the formation of byproducts like tetrahydrofuran (B95107) (THF), butanol, or alkanes.
Bimetallic catalysts often exhibit superior performance compared to their monometallic counterparts due to synergistic electronic and geometric effects. For the hydrogenation of succinic acid, bimetallic systems like Re-Ru and Ru-Co have demonstrated increased activity for 1,4-butanediol production researchgate.netresearchgate.net. The addition of a second metal, such as rhenium to ruthenium or tin to nickel, can modify the catalyst's surface, leading to enhanced chemoselectivity by influencing the adsorption of the substrate and intermediates mdpi.comnih.gov.
The support material also plays a critical role. For example, using mesoporous carbon as a support for Re-Ru catalysts enhances metal dispersion and provides a high surface area, leading to better catalytic performance in succinic acid hydrogenation researchgate.net. The interaction between the metal particles and the support can prevent agglomeration and stabilize the active catalytic species, ensuring sustained activity and selectivity over time researchgate.netrsc.org.
Table 2: Catalyst Systems for Hydrogenation to 1,4-Butanediol
Catalyst System
Precursor
Key Features
Reported Yield/Selectivity
Pd-Re/ZrO₂
Succinic Acid
Bimetallic heterogeneous catalyst for high-pressure hydrogenation.
Hydroformylation, or the oxo process, is a powerful atom-economical reaction for converting alkenes into aldehydes using synthesis gas (a mixture of CO and H₂). This process is fundamental for producing both linear and branched aldehydes, which can be subsequently reduced to the corresponding alcohols or diols. For the synthesis of a branched structure like this compound, controlling the regioselectivity of the hydroformylation step is paramount.
The reaction is typically catalyzed by complexes of rhodium or cobalt. The regioselectivity (i.e., the ratio of linear to branched aldehyde product) is heavily influenced by the steric and electronic properties of the phosphine (B1218219) ligands attached to the metal center. Bulky phosphine ligands generally favor the formation of the linear aldehyde from a terminal alkene, while specific ligand designs can promote the formation of the branched product.
A potential route to a branched 1,4-diol could start with an appropriately substituted allyl alcohol derivative. For example, the hydroformylation of allyl alcohol itself has been studied as a route to 1,4-butanediol researchgate.netacs.org. This reaction can produce both 4-hydroxybutanal (the linear product, which leads to 1,4-butanediol upon reduction) and 3-hydroxy-2-methylpropanal (B3052098) (the branched product). By choosing a substituted unsaturated alcohol as the starting material and carefully tuning the catalyst system (metal, ligands) and reaction conditions (temperature, pressure), the hydroformylation can be directed to produce the desired branched aldehyde precursor, which is then reduced to the final 2-substituted-1,4-diol researchgate.netresearchgate.net. The development of ligands that can effectively steer the reaction towards branched products for more complex olefins is an active area of research researchgate.net.
C-H Functionalization and Oxidative Methods
Direct functionalization of unactivated C-H bonds is a powerful and modern strategy for streamlining synthesis by avoiding the need for pre-functionalized starting materials.
A highly innovative method for converting simple 1-alkenes into 1,4-diols involves the selective functionalization of a homoallylic C(sp³)–H bond. This process utilizes an iridium catalyst and proceeds through a multi-step sequence:
Auxiliary Installation: A chelating auxiliary group, such as the Si,N-type tert-butylpicolylsilyl (TBPicSi) group, is installed on the alkene. nih.govresearchgate.net
C-H Silylation: An iridium catalyst selectively activates an unactivated δ-C(sp³)-H bond (the homoallylic position) to form a cyclic silolane intermediate. nih.govresearchgate.net This step is a key example of directed C-H activation. Rhodium catalysts have also been developed for δ-C-H silylation of alcohol-derived silyl (B83357) ethers to generate 1,4-diols after oxidation. berkeley.edu
Oxidation: The C-Si bonds of the silolane intermediate are then oxidized, typically using Tamao-Fleming oxidation conditions, to afford the final 1,4-diol. nih.govescholarship.org
This method demonstrates broad scope and good functional group compatibility, allowing for the selective 1,4-oxygenation of complex molecules. nih.govresearchgate.net The strategy effectively transforms an abundant and low-cost starting material into a valuable, functionalized 1,4-diol. nih.gov
Dicarbonyl compounds are versatile precursors to diols via reduction. While oxidative cleavage of alkenes (e.g., ozonolysis) is a classic method to produce dicarbonyls, molybdenum catalysts are more prominently featured in the transformation of carbonyls rather than their formation via cleavage. Molybdenum complexes are highly effective in mediating deoxygenative coupling and cyclization reactions of carbonyl and 1,2-dicarbonyl compounds. nih.govrsc.org
In these processes, a carbonyl group can act as a carbene equivalent upon deoxygenation by a low-valent molybdenum catalyst. nih.govresearchgate.net This strategy enables powerful C-C bond formations, such as:
Deoxygenative Cyclopropanation: Readily available and stable 1,2-dicarbonyl compounds can react with alkenes in the presence of a molybdenum catalyst to form cyclopropanes with high regioselectivity. nih.gov
Intramolecular Olefination: Molybdenum can catalyze the intramolecular coupling of two carbonyl groups (a McMurry-type reaction) to synthesize heterocycles like indoles and benzofurans. rsc.org
These methods highlight the utility of molybdenum in manipulating dicarbonyl precursors, which are themselves readily accessible and can be reduced to form various diol structures.
For the synthesis of vicinal (1,2-) diols, asymmetric ring-opening/cross-metathesis (AROCM) has emerged as a powerful technique. nih.govnih.gov This reaction provides access to functionally rich, enantiomerically pure 1,2-anti diols, a stereochemical arrangement that can be challenging to achieve through other methods like asymmetric dihydroxylation of cis-olefins. nih.gov
The process typically involves:
Catalyst: A chiral-at-metal complex, often a cyclometallated chiral-at-ruthenium complex or a stereogenic-at-molybdenum MAP (monopyrrolide aryloxide) complex. nih.govharvard.edu
Reaction: The catalyst mediates the ring-opening of the cyclic substrate and subsequent cross-metathesis with a partner alkene. harvard.eduutc.eduorganic-chemistry.org
The reaction proceeds with high diastereo- and enantioselectivity, providing valuable chiral building blocks for the synthesis of natural products like pheromones and monosaccharides. nih.govnih.gov
Organocatalytic and Stereoselective Syntheses
Organocatalysis offers a metal-free alternative for the stereoselective synthesis of diols. Chiral diols themselves, particularly axially chiral scaffolds like BINOL and tartaric acid derivatives, are frequently used as organocatalysts. semanticscholar.org They operate by coordinating with reagents or substrates through hydrogen bonding, creating a chiral environment to guide the transformation. semanticscholar.org
Key organocatalytic and stereoselective strategies for diol synthesis include:
Asymmetric Aldol Reactions: A powerful method for C-C bond formation, the asymmetric aldol reaction can produce chiral β-hydroxy ketones. Subsequent stereoselective reduction of the ketone yields chiral 1,3-diols with high enantiomeric purity (>99% ee). acs.orgnih.gov This two-step sequence allows for precise control over the stereochemistry of both hydroxyl-bearing centers.
Tandem Allylboration–Allenylboration: Bis-borodiene compounds can serve as effective synthons for the stereoselective synthesis of 1,4-diols. acs.org The reaction with aldehydes proceeds via an initial allylboration, followed by an intramolecular allenylboration with a second aldehyde molecule. This sequence creates multiple stereocenters with a high degree of control. acs.org
Asymmetric Diboration: The platinum-catalyzed enantioselective 1,4-diboration of 1,3-dienes, followed by oxidation, provides a direct route to chiral 2-buten-1,4-diols with high enantiomeric purity. nih.gov
These methods highlight the growing importance of non-metallic systems in providing access to a wide range of enantioenriched diol structures. semanticscholar.orgnih.gov
New Organocatalyst Development for Chiral Diols
Organocatalysis has become a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. researchgate.netnih.gov Chiral diol-based scaffolds, such as BINOLs (1,1'-bi-2-naphthol) and TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), are particularly effective in inducing enantioselectivity. nih.gov These catalysts function through non-covalent interactions, such as hydrogen bonding, to create a chiral environment that directs the stereochemical outcome of a reaction. nih.gov
The hydroxyl groups of these diol catalysts can coordinate with Lewis acidic sites of reagents or substrates, facilitating a variety of transformations. nih.gov For instance, BINOL derivatives have been successfully employed in the catalytic enantioselective allylboration of ketones to produce tertiary homoallylic alcohols with high yields and enantiomeric excesses. nih.gov This approach is foundational for the synthesis of chiral diols.
Recent developments have also seen the application of chiral diol catalysts in the asymmetric nucleophilic addition of organoboronates to ortho-quinone methides. nih.gov This methodology provides a route to chiral diarylalkanes, which can be precursors to branched diols. The versatility of organocatalysts continues to expand, with ongoing research focused on designing new catalysts with enhanced reactivity and selectivity for the synthesis of complex chiral molecules like this compound. core.ac.ukmdpi.com
Catalyst Type
Key Features
Application Example
Ref.
BINOL Derivatives
Axially chiral biaryl scaffold, tunable steric and electronic properties.
Stereocontrolled Free-Radical Cyclization Processes for Branched 1,4-Diols
Free-radical reactions offer a powerful method for the formation of carbon-carbon bonds and the construction of cyclic systems. Stereocontrolled free-radical cyclization has emerged as a valuable strategy for the synthesis of branched-chain 1,4-diols. acs.org This approach often involves a chirality transfer mechanism, where the stereochemistry of a starting material dictates the stereochemical outcome of the cyclization. acs.org
One notable example involves a 6-exo cyclization process mediated by free radicals. acs.org In this type of reaction, a radical is generated on a hydrocarbon chain, which then attacks an internal double bond to form a six-membered ring. The stereocenters in the resulting cyclic intermediate can then be further manipulated to afford the desired branched 1,4-diol. The level of stereocontrol is highly dependent on the nature of the radical precursor, the reaction conditions, and the substrate's conformational preferences.
Tandem Allylboration-Allenylboration Sequences for 1,4-Diols
A novel and efficient method for the stereoselective synthesis of 1,4-diols involves a tandem allylboration-allenylboration sequence. acs.orgacs.org This strategy utilizes bis-borodienes, which contain an allylboronate unit. acs.orgacs.org The reaction is initiated by the allylboration of an aldehyde, which proceeds with high diastereoselectivity to form an allenylboronate intermediate. acs.orgacs.org This intermediate possesses both axial chirality and a stereogenic carbon center. acs.orgacs.org
The subsequent allenylboration step involves the reaction of this intermediate with a second aldehyde molecule. acs.orgacs.org The stereoselectivity of this step can be influenced by the nature of the aldehyde substrate. acs.orgacs.org This tandem process allows for the creation of three new stereocenters with generally high diastereoselectivity, providing a powerful tool for the synthesis of complex 1,4-diols. acs.org
Reaction Step
Key Intermediate
Stereochemical Outcome
Ref.
Allylboration
Allenylboronate
High diastereoselectivity, creates axial chirality and a stereogenic carbon.
Utilization of Biomass-Derived Feedstocks for Branched Diol Production
The increasing demand for sustainable chemical production has driven research into the use of biomass-derived feedstocks. researchgate.net Biomass, as a renewable carbon source, can be transformed into a variety of platform chemicals that serve as precursors for valuable products, including branched diols. researchgate.netmdpi.com
Organic acids obtained from the fermentation of glucose, such as itaconic acid, are attractive starting materials for the synthesis of branched multifunctional alcohols. nsf.gov A two-step hydrogenation process has been developed for this conversion. The first step involves the reduction of the acid to a lactone at high temperature, followed by the reduction of the lactone to the corresponding diol at a lower temperature. nsf.gov For example, 2-methyl-1,4-butanediol (B1595762) can be produced from mesaconic acid via a methyl-γ-butyrolactone intermediate. nsf.gov
Lignocellulosic biomass, which is a more complex and abundant source, can also be utilized. researchgate.net Through various conversion processes, lignocellulose can be broken down into sugars and other platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov These molecules can then be further transformed into diols. For instance, a diol derived from HMF has been used in the production of polyurethanes and polyesters. nih.gov The conversion of biomass polyols, such as glycerol, xylitol, and sorbitol, into valuable diols through selective hydrogenolysis is another promising route. mdpi.com
Mechanistic Investigations and Reaction Pathway Elucidation
Elucidation of Catalytic Cycle Intermediates and Transition States
A catalytic cycle illustrates the sequence of chemical reactions involving a catalyst to convert reactants into products. For the synthesis of a branched diol, this would typically involve steps like substrate coordination, bond formation, and catalyst regeneration. Elucidating the transient species formed during this cycle is key to optimizing the reaction.
Spectroscopic Studies in Support of Proposed Mechanisms
Spectroscopic techniques are vital for detecting and characterizing the short-lived intermediates and transition states within a catalytic cycle. While specific studies on 2-Heptylbutane-1,4-diol are not available, the approach for analogous reactions, such as asymmetric aldol (B89426) reactions or hydrogenations, would involve:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR studies can provide structural information about catalytic intermediates. For instance, in-situ NMR monitoring can track the consumption of reactants and the formation of products and intermediates over time, helping to validate a proposed catalytic pathway. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups and observing changes in bonding. For example, the coordination of a carbonyl group to a Lewis acid catalyst can be observed as a shift in the C=O stretching frequency.
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the mass of proposed intermediates, providing crucial evidence for their existence.
In the context of a catalyzed reaction forming a diol, spectroscopic and crystallographic studies can help identify the active intermediate. For example, in diol-catalyzed reactions involving organoboronates, such studies have been used to determine whether the active species involves a cyclic or acyclic boronate complex. nih.gov
Kinetic Modeling of Diol Formation Reactions
Kinetic modeling translates a proposed reaction mechanism into a set of mathematical equations that describe the reaction rates. By comparing the model's predictions with experimental data (e.g., concentration changes over time), the validity of the proposed mechanism can be tested. This approach is powerful for understanding complex reaction networks. nih.gov
A kinetic model for diol formation would involve:
Proposing a Reaction Network: This includes the main reaction pathway to this compound and any significant side reactions.
Developing Rate Equations: Each reaction step is assigned a rate equation based on principles of chemical kinetics.
Parameter Estimation: Experimental data is used to estimate the rate constants and activation energies for each step.
A successful kinetic model can predict how changes in reaction conditions (temperature, pressure, catalyst concentration) will affect the yield and selectivity of the desired diol product. researchgate.net
Stereochemical Control Mechanisms
For a molecule like this compound, which contains at least one chiral center, controlling the stereochemistry is paramount. Asymmetric synthesis aims to produce a specific stereoisomer in high excess. wikipedia.org
Origin of Enantioselectivity and Diastereoselectivity in Branched Diol Synthesis
The synthesis of chiral 1,3-diols is a significant area of research, with methods often involving aldol reactions followed by stereoselective reduction. acs.orgrsc.org
Enantioselectivity refers to the preferential formation of one enantiomer over its mirror image. In catalytic synthesis, this arises from the energy difference between the two diastereomeric transition states formed from the interaction of the substrate with the chiral catalyst. The catalyst creates a chiral environment, making one pathway energetically more favorable. wikipedia.org
Diastereoselectivity refers to the selective formation of one diastereomer over another. In the synthesis of diols, this is often controlled by the geometry of the transition state. For example, in aldol additions, the relative orientation of the enolate and the aldehyde determines whether the syn or anti diastereomer is formed. acs.orgorganic-chemistry.org Intramolecular hydrogen bonding can also play a crucial role in directing the stereochemical outcome, as seen in the diastereoselective epoxidation of allylic diols. organic-chemistry.org
The stereochemical outcome is dictated by minimizing steric hindrance and maximizing favorable electronic interactions in the transition state. For branched diols, the size and nature of the substituents (like the heptyl group in this compound) will significantly influence these interactions. acs.org
Role of Chiral Catalysts and Ligands in Asymmetric Induction
Asymmetric induction is the process by which a chiral entity influences the formation of a specific stereoisomer. wikipedia.org This is most commonly achieved using chiral catalysts or ligands. acs.orgalfachemic.com
Chiral Ligands: These molecules bind to a metal center to form a chiral catalyst. The ligand's three-dimensional structure creates a "chiral pocket" around the metal's active site. This pocket forces the substrate to bind in a specific orientation, leading to a highly selective reaction. Axially chiral biaryl diols like BINOL and SPINOL are prominent examples of ligands used in asymmetric synthesis. nih.govchemrxiv.orgchemrxiv.org The steric and electronic properties of these ligands can be fine-tuned to maximize enantioselectivity for a particular reaction. chemrxiv.orgchemrxiv.org
Chiral Organocatalysts: These are metal-free small organic molecules that can catalyze reactions stereoselectively. Chiral diols themselves, as well as derivatives of amino acids like proline, can act as organocatalysts, often activating substrates through the formation of non-covalent interactions like hydrogen bonds. nih.govacs.org
The table below lists common classes of chiral ligands and catalysts relevant to the synthesis of chiral diols.
Catalyst/Ligand Class
Example(s)
Typical Application in Diol Synthesis
Axially Chiral Diols
BINOL, VANOL, TADDOL
Catalyzing asymmetric allylboration of ketones and aldehydes. nih.gov
Organocatalysis of asymmetric aldol reactions to form keto-alcohols. acs.org
Side Reaction Pathways and Selectivity Challenges
In any chemical synthesis, the formation of undesired byproducts through side reactions can reduce the yield and complicate purification. For the synthesis of a saturated diol like this compound, which might be prepared via hydrogenation of an unsaturated precursor, several side reactions are possible:
Hydrogenolysis: Cleavage of a C-O bond by hydrogen, which would lead to the formation of mono-alcohols or even alkanes instead of the desired diol.
Isomerization: Migration of a double bond in an unsaturated precursor can lead to the formation of constitutional isomers.
Over-reduction: If the synthesis involves the reduction of other functional groups (e.g., a carboxylic acid or ester), these might be fully reduced to methyl groups. google.com
Cyclization/Dehydration: Diols, particularly 1,4- and 1,5-diols, can undergo acid-catalyzed intramolecular dehydration to form cyclic ethers (e.g., tetrahydrofuran (B95107) derivatives). acs.org
Controlling selectivity—chemo-, regio-, and stereoselectivity—is the primary challenge. For instance, in a molecule with multiple hydroxyl groups, selectively functionalizing only one is a significant hurdle due to their similar reactivity. youtube.com Catalyst design and careful optimization of reaction conditions (temperature, pressure, solvent, additives) are crucial to minimize these side pathways and maximize the yield of the target compound. acs.org
Based on a comprehensive search of available scientific literature, there is no specific information regarding the mechanistic investigations, including hydrogenolysis, isomerization, and byproduct formation, for the chemical compound this compound within the context of hydrogenation processes.
Therefore, the requested article focusing solely on the chemical compound “this compound” with the specified outline cannot be generated at this time due to the absence of relevant research data.
Computational Chemistry and Theoretical Studies of 2 Heptylbutane 1,4 Diol and Related Systems
Molecular Modeling and Simulations
Molecular modeling and simulations encompass a range of computational techniques used to model and predict the behavior of molecules over time. These methods are essential for studying dynamic processes and exploring the vast conformational space of flexible molecules.
The conformational landscape of a flexible molecule like 2-Heptylbutane-1,4-diol is complex, defined by rotations around its single bonds. Conformational analysis aims to identify the low-energy conformers that are most likely to be populated at a given temperature. The presence of a long, branched alkyl chain (heptyl group) and two hydroxyl groups creates numerous possible spatial arrangements.
A key factor governing the conformation of 1,4-diols is the potential for intramolecular hydrogen bonding between the two hydroxyl groups. nih.gov This interaction can lead to the formation of a pseudo-cyclic structure, which significantly stabilizes certain conformers. The heptyl branch at the 2-position introduces steric hindrance that will further influence the preferred dihedral angles along the butane (B89635) backbone to minimize steric strain. Computational methods can systematically rotate key bonds and calculate the potential energy at each step, generating a potential energy surface that reveals the most stable conformations.
Table 3: Key Dihedral Angles for Conformational Analysis of this compound
Dihedral Angle
Atoms Defining the Angle
Description
τ1
O(1)-C(1)-C(2)-C(3)
Orientation of the first hydroxyl group relative to the carbon backbone.
τ2
C(1)-C(2)-C(3)-C(4)
Gauche vs. anti conformation of the central carbon-carbon bond.
τ3
C(2)-C(3)-C(4)-O(4)
Orientation of the second hydroxyl group relative to the carbon backbone.
τ4
C(1)-C(2)-C(Heptyl-1)-C(Heptyl-2)
Orientation of the heptyl side chain.
Understanding the mechanism of a chemical reaction requires identifying the transition state—the highest energy point along the reaction coordinate. Computational chemistry is an indispensable tool for locating transition state structures and calculating activation energies, which are often difficult to determine experimentally. acs.org
For reactions involving diols, such as acid-catalyzed cyclization to form cyclic ethers or deoxydehydration to form alkenes, computational methods can map the entire reaction pathway. researchgate.netresearchgate.net By simulating the transformation from reactants to products, researchers can visualize the atomic motions involved and calculate the energy barrier for the reaction. For example, in the vanadium-catalyzed deoxydehydration of a cyclic trans-diol, DFT calculations identified an energetically feasible pathway involving stepwise cleavage of the C-O bonds via a triplet state. chemrxiv.org Such detailed analyses provide deep mechanistic insights and can be used to predict how changes in the substrate or catalyst might affect the reaction outcome.
Table 4: Example of Computed Activation Energies for a Diol Reaction
Reaction Step
Description
Calculated Activation Energy (kcal/mol)
Computational Method
TS1
H-abstraction from OH group of Nerol by OH radical
~0.08 - 5.52
CCSD(T)
TS2
OH radical addition to C=C double bond of Nerol
~ -4.35 to -6.86
CCSD(T)
Data for the related diol system Nerol illustrates how transition state (TS) energies are calculated for different reaction pathways. Negative activation energy indicates a barrierless reaction. mdpi.com
Catalyst-Substrate Interactions in Diol Synthesis
The synthesis of substituted diols often involves catalytic processes where the interaction between the catalyst and the substrate is crucial for determining the reaction's efficiency and stereoselectivity. Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating these interactions at a molecular level.
Key Research Findings:
Binding Geometries and Energies: Theoretical calculations can model the docking of this compound precursors onto a catalyst surface or into the active site of a homogeneous catalyst. These models help identify the most stable binding conformations and calculate the associated binding energies. For instance, in the hydrogenation of a precursor like 2-heptyl-2-butyne-1,4-diol, DFT can be used to compare the adsorption energies of different conformers on a palladium catalyst surface. This information is vital for understanding the initial steps of the catalytic cycle.
Transition State Analysis: A critical aspect of understanding catalyst-substrate interactions is the characterization of transition states for key reaction steps, such as hydrogenation or hydroxylation. Computational methods can locate these high-energy structures and calculate their activation energies, providing insight into the reaction kinetics. For the synthesis of a chiral diol, computational analysis of diastereomeric transition states can explain the origin of enantioselectivity. researchgate.net
Non-Covalent Interactions: The role of non-covalent interactions, such as hydrogen bonding and van der Waals forces, in stabilizing the catalyst-substrate complex is increasingly recognized. researchgate.net Advanced computational techniques can quantify these interactions and reveal how they influence the orientation of the substrate and, consequently, the stereochemical outcome of the reaction. In the case of this compound synthesis, the heptyl group would introduce significant van der Waals interactions that could be computationally modeled to predict its influence on catalyst binding and selectivity.
Illustrative Data on Catalyst-Substrate Interactions:
Below is an interactive data table showcasing hypothetical binding energies and key interacting residues for a precursor to this compound with different types of catalysts, as would be determined by computational modeling.
Development of Theoretical Descriptors for Reactivity and Selectivity Prediction
A major goal of computational chemistry is to develop theoretical descriptors that can predict the reactivity and selectivity of chemical reactions without the need for extensive experimental work. These descriptors are derived from the calculated electronic structure of the molecules involved.
Key Research Findings:
Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors of reactivity. For a reaction involving a precursor to this compound, the HOMO-LUMO gap can indicate its kinetic stability, while the spatial distribution of these orbitals can predict the sites of nucleophilic or electrophilic attack.
Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a substituted butane-1,4-diol, MEP analysis can predict how it will interact with other molecules, such as catalysts or other monomers in a polymerization reaction.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of chemical bonds and non-covalent interactions within the catalyst-substrate complex. This provides a more detailed understanding of the interactions that govern selectivity.
Illustrative Table of Theoretical Descriptors for a this compound Precursor:
This interactive table presents hypothetical values for key theoretical descriptors for a precursor molecule, which could be used to predict its reactivity in a catalytic synthesis.
Descriptor
Value
Implication for Reactivity
HOMO Energy
-6.2 eV
Indicates susceptibility to electrophilic attack.
LUMO Energy
-0.8 eV
Indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap
5.4 eV
Suggests moderate kinetic stability.
MEP Minimum
-45 kcal/mol (near oxygen atoms)
Site for interaction with electrophiles/Lewis acids.
MEP Maximum
+25 kcal/mol (near acidic protons)
Site for interaction with nucleophiles/bases.
Advanced Computational Methodologies for Organic Materials and Catalysis
The study of complex systems like the synthesis of this compound benefits from the application of a range of advanced computational methodologies. These methods allow for a more accurate and dynamic description of the chemical processes involved.
Key Research Findings:
Density Functional Theory (DFT): DFT is a workhorse of modern computational chemistry, offering a good balance between accuracy and computational cost for studying the electronic structure of molecules and reaction mechanisms. chemrxiv.org Many of the insights into catalyst-substrate interactions and reactivity descriptors are derived from DFT calculations.
Ab Initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide benchmark-quality results for smaller systems, which can be used to validate the accuracy of more computationally efficient methods like DFT.
Molecular Dynamics (MD) Simulations: MD simulations allow for the study of the dynamic behavior of molecules over time. kcl.ac.uk In the context of this compound, MD simulations could be used to study its conformational flexibility, its interaction with solvents, or its behavior within a polymer matrix. For catalytic systems, MD can provide insights into the diffusion of reactants to the catalyst surface and the dynamics of the catalytic process itself. researchgate.netmdpi.com
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): For very large systems, such as an enzyme catalyst or a molecule on a large catalyst surface, QM/MM methods can be employed. In this approach, the reactive part of the system (e.g., the active site and the substrate) is treated with a high-level QM method, while the rest of the system is described using a more computationally efficient MM force field.
Table of Computational Methodologies and Their Applications:
This interactive table summarizes the application of various computational methodologies to the study of systems related to this compound.
Computational Method
Primary Application
Example in Diol Chemistry
Density Functional Theory (DFT)
Reaction mechanism elucidation, calculation of electronic properties.
Determining the transition state for the hydrogenation of a diol precursor. chemrxiv.org
Ab Initio (e.g., CCSD(T))
High-accuracy energy calculations for benchmarking.
Calculating the precise conformational energies of butane-1,4-diol.
Molecular Dynamics (MD)
Simulating the time-dependent behavior of molecular systems.
Modeling the diffusion of a diol in a solvent or polymer. kcl.ac.uk
QM/MM
Studying reactions in very large systems like enzymes.
Investigating the mechanism of a biocatalytic diol synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.